molecular formula C16H12F2N4O B10939208 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide

Cat. No.: B10939208
M. Wt: 314.29 g/mol
InChI Key: SSIGSIDFFCSLLN-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzyl group attached to a triazole ring, which is further connected to a difluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Benzylation: The triazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated triazole with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,6-difluorobenzamide is unique due to the presence of both the benzyl and difluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C16H12F2N4O/c17-12-7-4-8-13(18)14(12)15(23)20-16-19-10-22(21-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21,23)

InChI Key

SSIGSIDFFCSLLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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